molecular formula C11H22N2O2 B8296048 2-{N-[2-Oxo-2-(perhydro-1-azepinyl]ethyl]methylamino}ethanol

2-{N-[2-Oxo-2-(perhydro-1-azepinyl]ethyl]methylamino}ethanol

Cat. No. B8296048
M. Wt: 214.30 g/mol
InChI Key: MQRKUAPYLRXRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04914092

Procedure details

A mixture of 4.8 g (27 mmol) of 1-(2-chloroacetyl)perhydroazepine, dissolved in 40 ml of 2-butanone, 3.6 g (48 mmol) of 2-(methylamino)ethanol and 6.6 g (48 mmol) of potassium carbonate is heated to 70° C. for 5 h.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[CH3:12][NH:13][CH2:14][CH2:15][OH:16].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[O:4]=[C:3]([N:5]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH2:2][N:13]([CH3:12])[CH2:14][CH2:15][OH:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClCC(=O)N1CCCCCC1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
CNCCO
Name
Quantity
6.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.